2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride
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Overview
Description
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride is a chemical compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an amino group attached to an ethanone moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-Amino-1-(6-methoxynaphthalen-2-YL)ethanol
- **6-Methoxy-2-naphthaldehyde
- **2-(6-Methoxy-2-naphthyl)propionamide
Uniqueness
2-Amino-1-(6-methoxynaphthalen-2-YL)ethanone hydrochloride is unique due to its specific substitution pattern on the naphthalene ring and the presence of both amino and ketone functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
153846-59-4 |
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Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-amino-1-(6-methoxynaphthalen-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12;/h2-7H,8,14H2,1H3;1H |
InChI Key |
HPHQDKUXDPTLOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CN.Cl |
Origin of Product |
United States |
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